Iotalamic acid, also known as iothalamic acid, is an iodine-containing organic compound primarily utilized as a radiocontrast agent in medical imaging. It is classified under the category of acylaminobenzoic acids and derivatives, specifically as a derivative of amino benzoic acid where the amine group is N-acylated. The compound has the chemical formula and an average molecular weight of approximately 613.916 g/mol. Iotalamic acid is marketed under various brand names, including Conray and Glofil-125, and is administered either intravenously or intravesically for imaging procedures such as angiography and computed tomographic scans .
Iotalamic acid functions as a negative contrast agent. When injected into the body, it distributes unevenly within tissues. Blood vessels and certain organs, such as the kidneys, take up less of the contrast agent compared to surrounding tissues. This difference in concentration creates a contrast effect on X-ray images, allowing for visualization of blood flow and organ structures [].
Iotalamic acid is generally safe for most patients; however, some adverse reactions can occur, including nausea, vomiting, and allergic reactions []. In rare cases, more severe reactions like kidney failure can develop []. It is crucial to assess patients for allergies to iodine-containing contrast agents before administration [].
The synthesis of iotalamic acid can be achieved through several methods:
These methods allow for the production of iotalamic acid in varying purities and formulations suitable for medical use .
Iotalamic acid is primarily used in medical diagnostics as a radiocontrast agent. Its applications include:
Iotalamic acid interacts with various biological systems and other pharmaceuticals. Notable interactions include:
Iotalamic acid shares structural and functional similarities with several other iodine-containing contrast agents. Below are some comparable compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Iopamidol | C_{17}H_{22}I_{3}N_{2}O_{7} | Nonionic, low-osmolar contrast agent |
| Iohexol | C_{19}H_{26}I_{3}N_{3}O_{9} | Nonionic, low-osmolar contrast agent |
| Ioversol | C_{16}H_{20}I_{3}N_{2}O_{8} | Nonionic, low-osmolar contrast agent |
| Iodixanol | C_{21}H_{26}I_{3}N_{3}O_{9} | Iso-osmolar contrast agent |
Iotalamic acid is unique among these compounds due to its specific structure featuring multiple iodine atoms that enhance its radiopacity while maintaining solubility. Its application in renal function tests with radioactive isotopes further distinguishes it from other agents that primarily serve general imaging purposes.
High-Performance Liquid Chromatography has emerged as a fundamental analytical technique for the quantification of iotalamic acid in biological matrices. The development of robust High-Performance Liquid Chromatography methods requires careful optimization of chromatographic conditions to achieve adequate separation, sensitivity, and specificity [1] [2].
Chromatographic Conditions and Mobile Phase Optimization
The most widely employed approach for iotalamic acid analysis utilizes reversed-phase chromatography with C18 stationary phases. Farthing et al. developed a simple High-Performance Liquid Chromatography method using a C18 column with a mobile phase consisting of 0.1% trifluoroacetic acid in deionized water (pH 2.2) and methanol in gradient mode [1]. The flow rate was maintained at 1.0 mL/min, providing optimal separation within reasonable analysis time.
Alternative chromatographic conditions have been explored to improve method performance. Dhondta et al. utilized an embedded-carbamate-group bonded RP18 column with a mobile phase of 50 mM monobasic sodium phosphate and methanol (90:10, v/v) without ion-pair reagents [3]. This approach simplified sample preparation while maintaining chromatographic resolution.
Buffer Systems and pH Optimization
The selection of appropriate buffer systems significantly influences the retention and peak shape of iotalamic acid. Low pH conditions (pH 2.2-3.8) are generally preferred to suppress ionization of the carboxylic acid group, promoting retention on reversed-phase columns [1] [4]. Propionate buffer systems have demonstrated effectiveness, with pH 3.8 propionate buffer (propionic acid-sodium hydroxide = 0.35 + 0.035 mol/kg in water) providing stable chromatographic conditions [4].
Detection and Sensitivity Parameters
Ultraviolet detection at 254 nm is the most commonly employed detection mode, taking advantage of the aromatic iodinated structure of iotalamic acid [2] [3]. Some methods utilize detection at 245 nm to optimize sensitivity for the target compound [4]. The linearity ranges typically span from 1-150 μg/mL in serum and 25-1500 μg/mL in urine, with limits of detection ranging from 0.5 to 1.0 μg/mL [2] [3].
Method Performance Characteristics
Validation studies have demonstrated excellent precision with relative standard deviations less than 5.1% for both intra-day and inter-day analyses [3]. Recovery values from plasma and urine samples range from 57% to 73%, which is acceptable for bioanalytical applications [2]. The methods show good specificity with no interference from endogenous substances or common drugs [2].
Liquid Chromatography-Tandem Mass Spectrometry represents the most sensitive analytical approach for iotalamic acid quantification, offering superior specificity and detection limits compared to traditional High-Performance Liquid Chromatography methods [5] [6].
Ionization and Mass Spectrometric Parameters
Electrospray ionization in positive ion mode has been established as the optimal ionization technique for iotalamic acid. The protonated molecular ion [M+H]+ at m/z 614.8 serves as the precursor ion for multiple reaction monitoring [5] [7]. The most abundant and specific product ion transition occurs at m/z 614.8→361.0, which provides the highest sensitivity for quantitative analysis [5].
Fragmentation Patterns and Mechanism
The fragmentation of iotalamic acid under collision-induced dissociation conditions involves complex rearrangement processes. While the exact fragmentation mechanism remains unclear, it likely includes intramolecular rearrangements leading to the loss of specific functional groups [5]. The fragment ion at m/z 361.0 represents a significant portion of the molecule, providing sufficient specificity for analytical applications.
Mobile Phase Composition and Chromatographic Separation
Optimal chromatographic conditions for Liquid Chromatography-Tandem Mass Spectrometry analysis employ low-ligand density reversed-phase columns with acidic mobile phases. A mobile phase consisting of 0.01% acetic acid in water and methanol provides excellent peak shape and ionization efficiency [5]. The gradient elution profile typically starts with high aqueous content and progresses to higher organic composition over 6.5 minutes [5].
Sensitivity and Quantification Range
Liquid Chromatography-Tandem Mass Spectrometry methods achieve remarkable sensitivity with lower limits of quantification as low as 0.500 ng/mL in serum and 10.0 ng/mL in urine [5] [6]. The linear dynamic range extends from 0.500-30.0 ng/mL for serum and 10.0-5000 ng/mL for urine, covering the physiologically relevant concentration ranges for glomerular filtration rate measurements [5].
Internal Standard Selection and Matrix Effects
Stable isotope-labeled internal standards, particularly iotalamic acid-d3, provide optimal compensation for matrix effects and analytical variability [5]. The deuterated internal standard exhibits similar chromatographic behavior and mass spectrometric response, with the mass transition m/z 617.8→364.0 maintaining all deuterium atoms in the fragment ion [5]. Matrix effects are minimized through protein precipitation with methanol followed by dilution, achieving coefficient of variation values not exceeding 10% [5].
Capillary Electrophoresis with Ultraviolet Detection offers a complementary analytical approach for iotalamic acid quantification, particularly valuable for applications requiring minimal sample consumption and rapid analysis [8] [9].
Electrophoretic Separation Principles
The separation of iotalamic acid by Capillary Electrophoresis relies on differences in electrophoretic mobility under applied electric fields. The compound's ionic character at physiological pH enables effective separation from matrix components and potential interferents [8]. The migration behavior is influenced by the charge-to-size ratio and can be optimized through buffer composition and pH adjustment.
Buffer System Optimization
Various buffer systems have been investigated for iotalamic acid analysis by Capillary Electrophoresis. Propionate buffer systems at pH 3.8 and pH 5.6 have demonstrated effectiveness for simultaneous determination with other kidney function markers [4]. The buffer composition significantly affects migration times, peak resolution, and overall method performance.
Detection Parameters and Sensitivity
Ultraviolet detection at wavelengths between 245-254 nm capitalizes on the aromatic chromophores present in iotalamic acid [8] [9]. While Capillary Electrophoresis methods generally exhibit lower sensitivity compared to Liquid Chromatography-Tandem Mass Spectrometry approaches, they provide adequate detection limits for many clinical applications. The technique offers rapid analysis times, typically completing separations within 2-5 minutes [8].
Method Advantages and Limitations
Capillary Electrophoresis methods offer several advantages including minimal sample volume requirements (nanoliters), rapid analysis times, and cost-effective operation without radioactive materials [8] [10]. The technique demonstrates excellent reproducibility and can be implemented using standard instrumentation. However, sensitivity limitations may restrict applications requiring ultra-low detection limits [10].
Clinical Applications
Capillary Electrophoresis has proven particularly valuable for micropuncture experiments and specialized research applications where sample volumes are extremely limited [8]. The method has been successfully applied to measure glomerular filtration rate in clinical studies, providing results comparable to traditional radioactive methods [10].
Comprehensive method validation is essential for establishing the reliability and suitability of analytical methods for iotalamic acid quantification across different biological matrices and clinical applications [11] [12].
Sensitivity Assessment and Lower Limits of Quantification
Sensitivity evaluation encompasses the determination of Lower Limit of Detection and Lower Limit of Quantification values that define the analytical method's capability to detect and quantify iotalamic acid at clinically relevant concentrations. High-Performance Liquid Chromatography methods typically achieve Lower Limits of Quantification in the range of 0.5-1.0 μg/mL [2] [3], while Liquid Chromatography-Tandem Mass Spectrometry approaches demonstrate superior sensitivity with Lower Limits of Quantification as low as 0.25-0.500 ng/mL [5] [13].
Specificity and Selectivity Evaluation
Specificity assessment involves demonstrating the method's ability to measure iotalamic acid in the presence of potentially interfering substances including endogenous matrix components, metabolites, and co-administered medications. Validation protocols require analysis of blank biological matrices to confirm absence of interfering peaks at the retention time of iotalamic acid [2]. Cross-reactivity studies with structurally related contrast agents ensure method selectivity [5].
Accuracy and Precision Requirements
Accuracy determination employs recovery studies using quality control samples prepared at low, medium, and high concentrations within the analytical range. Acceptable accuracy typically ranges from 85-115% of nominal concentrations [5] [11]. Precision evaluation encompasses both within-run (intra-day) and between-run (inter-day) variability, with coefficient of variation values generally required to be ≤15% for bioanalytical methods [11].
Matrix Effects and Recovery Assessment
Matrix effects evaluation is particularly critical for Liquid Chromatography-Tandem Mass Spectrometry methods where ionization suppression or enhancement can significantly impact quantitative results. Matrix effect assessment involves comparing analytical responses of post-extraction spiked samples with neat standard solutions [5]. Recovery experiments determine extraction efficiency by comparing pre-extraction spiked samples with post-extraction spiked samples [11].
Stability Testing Requirements
Comprehensive stability testing encompasses multiple conditions including bench-top stability, autosampler stability, freeze-thaw stability, and long-term storage stability. Stability data must demonstrate that iotalamic acid concentrations remain within ±15% of initial values under relevant storage and handling conditions [11]. Stock solution stability and processed sample stability are evaluated to establish appropriate storage protocols and sample processing timelines.